molecular formula C8H12ClNO3 B7761668 ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate

ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate

Cat. No.: B7761668
M. Wt: 205.64 g/mol
InChI Key: KANBVBTYMLIQOD-FNORWQNLSA-N
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Description

The compound with the identifier “ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate” is a chemical entity that has garnered interest in various scientific fields

Properties

IUPAC Name

ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h3-4,10H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBVBTYMLIQOD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/N)/C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using advanced chemical engineering techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases such as lithium diisopropylamide (LDA) and phase transfer catalysts. The reaction conditions often involve low temperatures and anhydrous environments to ensure the stability and reactivity of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, alkylation reactions can produce monoalkylated derivatives, while oxidation reactions may yield oxidized products with different functional groups.

Scientific Research Applications

ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

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